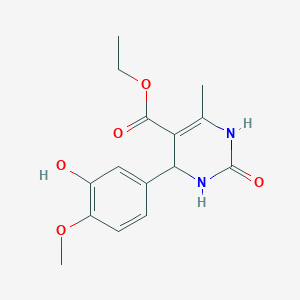![molecular formula C17H10ClN3O4S2 B15079587 2-chloro-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15079587.png)
2-chloro-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CHLORO-N-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE is a complex organic compound that features a thiazolidinone ring, a nitrobenzylidene moiety, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated acyl chloride under basic conditions to form the thiazolidinone ring.
Introduction of the Nitrobenzylidene Moiety: The nitrobenzylidene group is introduced through a condensation reaction between a nitrobenzaldehyde and the thiazolidinone intermediate.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-CHLORO-N-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield a variety of substituted benzamides.
Aplicaciones Científicas De Investigación
2-CHLORO-N-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer or bacterial infections.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-CHLORO-N-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-CHLORO-N-(2-(2-(4-NITROBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
- 2-CHLORO-N-(2-(2-(3-NITROBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
- 2-CHLORO-N-(2-(2-(4-CHLORO-3-NITROBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
Uniqueness
2-CHLORO-N-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H10ClN3O4S2 |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
2-chloro-N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C17H10ClN3O4S2/c18-13-4-2-1-3-12(13)15(22)19-20-16(23)14(27-17(20)26)9-10-5-7-11(8-6-10)21(24)25/h1-9H,(H,19,22)/b14-9+ |
Clave InChI |
HNMXQYYOCJSENB-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B15079504.png)
![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15079509.png)
![N-(4-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15079511.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079536.png)

![2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15079542.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079545.png)



![4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079576.png)
![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B15079577.png)
![4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B15079578.png)
![4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B15079579.png)
